4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-(2-morpholin-4-ylethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5OS/c9-13-7(10-11-8(13)15)1-2-12-3-5-14-6-4-12/h1-6,9H2,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCORWIORQGBVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
One of the primary routes involves cyclization of hydrazides or thiosemicarbazides derived from substituted benzoic acids or formyl derivatives. This approach typically proceeds via heating or reflux in suitable solvents, often in the presence of catalysts like sodium hydroxide or ethanol.
Key Steps:
Preparation of Hydrazide or Thiosemicarbazide Intermediate:
Substituted benzoic acid derivatives are converted into hydrazides or thiosemicarbazides via reaction with hydrazine hydrate or thiocarbohydrazide.Cyclization to Triazole Derivative:
The hydrazide/thiosemicarbazide is heated above 190°C (often solvent-free) to induce cyclization, forming the 1,2,4-triazole-3-thiol core.
Research Findings:
Data Table 1: Cyclization Methods
| Step | Reactants | Conditions | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Hydrazides/Thiosemicarbazides | Heating >190°C | None or aqueous NaOH | Variable | Freund (2021), Dayama et al. (2010) |
| 2 | Formylthiosemicarbazide | Heating >190°C | None | 67.2 | Freund (2021) |
Reaction of Hydrazines with Carbon Disulfide
Method Overview:
This route involves the reaction of hydrazines or hydrazide derivatives with carbon disulfide (CS₂) in alcoholic potassium hydroxide solution, leading to potassium hydrazinecarbodithioates, which upon cyclization yield the target triazole-thiol.
Key Steps:
Formation of Dithiocarbazates:
Hydrazine derivatives react with CS₂ in ethanol with potassium hydroxide, forming potassium salts.Cyclization to Triazole-Thiol:
Refluxing these salts with hydrazine hydrate or primary amines yields the desired 4-amino-1,2,4-triazole-3-thiol derivatives.
Research Findings:
- Selvaraj et al. (2011) demonstrated this approach, achieving yields of around 65-67%, with compounds characterized by melting points and spectral data.
- The same method was extended to synthesize substituted derivatives with various aromatic amines, yielding compounds with promising antimicrobial activities.
Data Table 2: CS₂-Based Synthesis
| Step | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Hydrazine derivatives + CS₂ | Reflux in ethanol with KOH | 65-67 | Selvaraj et al. (2011) |
| 2 | Potassium salts + hydrazine hydrate | Reflux | ~65 | Selvaraj et al. (2011) |
Condensation of Schiff Bases with Isothiocyanates
Method Overview:
This approach involves synthesizing Schiff bases from aromatic aldehydes and primary amines, followed by condensation with isothiocyanates (e.g., trimethylsilyl isothiocyanate) to form 1,2,4-triazole-3-thiol derivatives.
Key Steps:
Formation of Schiff Base:
Aromatic aldehyde reacts with primary amine to produce an imine.Reaction with Isothiocyanate:
The Schiff base reacts with trimethylsilyl isothiocyanate in the presence of sulfamic acid catalyst, leading to the formation of the triazole-thiol.
Research Findings:
Data Table 3: Schiff Base and Isothiocyanate Method
| Step | Reactants | Conditions | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Aromatic aldehyde + primary amine | Reflux | None | Variable | Freund (2021) |
| 2 | Schiff base + trimethylsilyl isothiocyanate | Reflux | Sulfamic acid | 89-91 | Freund (2021) |
Multi-step Synthesis from Benzoic Acid Derivatives
Method Overview:
A comprehensive route involves initial esterification of benzoic acids, conversion to hydrazides, followed by cyclization and functionalization steps to introduce the morpholine moiety.
Key Steps:
Esterification of Benzoic Acid:
Reflux with ethanol and sulfuric acid to produce ethyl esters.Conversion to Hydrazide:
Reaction with hydrazine hydrate yields hydrazides.Cyclization to Triazole Core:
Heating with sulfur or CS₂ facilitates ring closure.Introduction of Morpholine:
Reflux with morpholine derivatives introduces the morpholin-4-yl group at the desired position.
Research Findings:
Data Table 4: Multi-step Benzoic Acid Route
Notes on Preparation Methods
Spectroscopic Confirmation:
All synthesized compounds are characterized using FT-IR, NMR (^1H and ^13C), and mass spectrometry to confirm structure and purity.Yields & Purification:
Yields vary from moderate (65%) to high (91%), depending on the method and substituents involved. Recrystallization from ethanol or DMF is common for purification.Environmental Considerations: Green synthesis approaches, such as solvent-free heating and aqueous reactions, are increasingly preferred to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides.
Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has indicated that triazole derivatives exhibit antimicrobial properties. The compound has been studied for its effectiveness against various bacterial and fungal strains. For instance, derivatives of similar triazole compounds have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans .
1.2 Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Studies on related compounds have demonstrated their ability to inhibit lipoxygenase (LOX) enzymes, which are involved in inflammatory processes. This inhibition can potentially lead to therapeutic applications in treating conditions like arthritis and asthma .
1.3 Anticancer Potential
There is ongoing research into the anticancer properties of triazole derivatives, including this compound. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways .
Agricultural Applications
2.1 Fungicides
Triazole compounds are widely recognized for their fungicidal properties. The compound can be utilized in agricultural settings to protect crops from fungal infections, thereby enhancing yield and quality. Its mechanism typically involves inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes .
2.2 Growth Regulators
Additionally, triazole derivatives may function as plant growth regulators, influencing plant development and stress responses. Research indicates that they can modulate hormonal pathways in plants, promoting growth under adverse conditions .
Material Science Applications
3.1 Coordination Chemistry
The compound has potential applications in coordination chemistry as a ligand for metal complexes. Its ability to form stable complexes with transition metals can lead to the development of new materials with unique electronic properties . For example, studies have shown that triazole-based ligands can stabilize metal ions and enhance their catalytic activity.
3.2 Synthesis of Novel Materials
Research involving the modification of silsesquioxanes with triazole derivatives suggests potential applications in nanotechnology and materials science. These modified materials may exhibit enhanced thermal stability and electrochemical properties, making them suitable for use in sensors and electronic devices .
Summary of Case Studies
Mechanism of Action
The mechanism by which 4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets. The amino and thiol groups can form bonds with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to other 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives, as detailed below:
Substituent Effects on Physicochemical Properties
Key Research Findings and Trends
- Electron-Donating Groups Enhance Bioactivity : Morpholine, pyridine, and -NH2 groups improve antioxidant and antimicrobial activities compared to electron-withdrawing substituents (e.g., nitro, chloro) .
- Morpholine’s Role : Increases solubility and metabolic stability, critical for oral bioavailability .
- Structural Flexibility : Ethyl linkers (vs. methyl) in the target compound may improve conformational adaptability for target binding .
Data Tables
Table 1: Comparative Antioxidant Activity
Table 2: Antimicrobial Activity of Selected Derivatives
Biological Activity
4-Amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol (often referred to as 4-ethyl-5-morpholin-4-yl-1,2,4-triazole-3-thiol) is a compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on recent research findings and case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The structure consists of a triazole ring with a thiol group and a morpholine substituent that enhances its solubility and biological activity. The compound's molecular weight is approximately 186.29 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : Starting from hydrazine derivatives, the triazole ring is formed through cyclization reactions.
- Thiol Group Introduction : The thiol group is introduced via thiolation reactions.
- Morpholine Substitution : Morpholine is added to the structure to enhance pharmacological properties.
Biological Activity
The biological activities of this compound include antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) values for the synthesized compounds ranged from 31.25 µg/mL to 62.5 µg/mL against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1 | 31.25 | Pseudomonas aeruginosa |
| 2 | 62.5 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies:
- Cell Lines Tested : The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.
- Cytotoxicity Assays : The MTT assay indicated that certain derivatives showed enhanced cytotoxicity towards cancer cells compared to normal cells .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| IGR39 (Melanoma) | 15 | High |
| MDA-MB-231 (Breast) | 20 | Moderate |
| Panc-1 (Pancreatic) | 25 | Low |
Anti-inflammatory Activity
Inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory processes, has been observed with some derivatives:
- Compounds exhibited IC50 values ranging from 11.5 µM to 3.84 µM , indicating potent inhibitory effects on LOX pathways .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study involving a series of triazole derivatives showed promising results in treating infections caused by resistant bacterial strains.
- Anticancer Trials : Clinical trials are ongoing to evaluate the effectiveness of these compounds in combination therapies for cancer treatment.
Q & A
Q. What are the optimized synthetic routes for 4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol and its derivatives?
- Methodological Answer : The compound can be synthesized via Mannich reactions or alkylation under basic conditions. For example, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives are synthesized by reacting hydrazinecarbothioamide intermediates with aldehydes in methanol, followed by cyclization . Microwave-assisted synthesis (e.g., Milestone Flexi Wave system) significantly reduces reaction time and improves yield for S-alkyl derivatives, with reaction completion monitored via GC-MS .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- Elemental analysis : Determines purity and empirical formula .
- FTIR spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for the amino group, C-S at ~650 cm⁻¹) .
- ¹H-NMR (400 MHz in DMSO-d6) : Confirms substituent integration and structural motifs, such as morpholine protons at δ 3.5–3.7 ppm .
- UV-Vis spectroscopy : Analyzes electronic transitions in metal complexes (e.g., d-d transitions in Cu(II) complexes at ~600 nm) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent addition) influence antiradical activity in derivatives of this compound?
- Methodological Answer : Antiradical activity against DPPH radicals is concentration- and substituent-dependent. For example:
| Derivative | Substituent | Antiradical Activity (1×10⁻³ M) | Antiradical Activity (1×10⁻⁴ M) |
|---|---|---|---|
| Parent compound | None | 88.89% | 53.78% |
| Compound 3 | 2-Hydroxybenzylidene | 85.20% | 84.90% |
| Compound 8 | Thiophen-2-ylmethylene | 78.42% | 78.10% |
- Key Insight : Electron-donating groups (e.g., hydroxyl) enhance radical scavenging, while halogenated groups (e.g., 4-fluorobenzylidene) reduce activity slightly .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions in biological data (e.g., variable antimicrobial or antioxidant results) can be addressed by:
- Standardized assays : Use consistent DPPH concentrations (e.g., 0.1 mM in ethanol) and incubation times (30 min at 25°C) to minimize variability .
- Dose-response curves : Establish EC₅₀ values to compare potency across derivatives .
- Molecular docking : Predict binding affinities to targets like fungal CYP51 (e.g., docking scores correlate with experimental antifungal activity) .
Q. How can computational methods predict the biological potential of derivatives?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Evaluates interactions with targets (e.g., COX-2 for anti-inflammatory activity) using scoring functions (ΔG < -7 kcal/mol indicates strong binding) .
- ADME analysis (SwissADME) : Predicts pharmacokinetic properties (e.g., bioavailability scores >0.55 suggest oral efficacy) .
- QSAR models : Relate substituent electronegativity or lipophilicity (ClogP) to activity trends .
Q. What is the role of coordination complexes with transition metals in enhancing functionality?
- Methodological Answer : Metal complexes (e.g., Cu(II), Ni(II)) exhibit enhanced bioactivity due to improved stability and redox properties:
- Synthesis : React the triazole-thiol ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol at 60°C for 4 hours .
- Applications :
- Electrochemical sensors : Cu(II) complexes immobilized on silsesquioxane frameworks detect nitrite at nM levels .
- Antimicrobial activity : Zn(II) complexes show 2–4× higher efficacy against S. aureus than the free ligand (MIC = 8 µg/mL vs. 32 µg/mL) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
